N-phenyl-4H-quinolizin-2-amine

Regiochemistry Photophysics Fluorescent Probe Design

N-Phenyl-4H-quinolizin-2-amine (CAS 924862-32-8) is a heterocyclic small molecule (C₁₅H₁₄N₂, MW 222.28 g/mol) featuring a partially saturated 4H-quinolizine core with a 2-amino N-phenyl substituent. It belongs to the broader class of aromatic quinolizines, which are recognized as versatile scaffolds in medicinal chemistry and as precursors to quinolizinium-based fluorescent probes.

Molecular Formula C15H14N2
Molecular Weight 222.28g/mol
Cat. No. B372633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4H-quinolizin-2-amine
Molecular FormulaC15H14N2
Molecular Weight222.28g/mol
Structural Identifiers
SMILESC1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3
InChIInChI=1S/C15H14N2/c1-2-6-13(7-3-1)16-14-9-11-17-10-5-4-8-15(17)12-14/h1-10,12,16H,11H2
InChIKeyLUTCWYJXNQCJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-4H-quinolizin-2-amine: Chemical Identity and Scaffold Context for Informed Procurement


N-Phenyl-4H-quinolizin-2-amine (CAS 924862-32-8) is a heterocyclic small molecule (C₁₅H₁₄N₂, MW 222.28 g/mol) featuring a partially saturated 4H-quinolizine core with a 2-amino N-phenyl substituent . It belongs to the broader class of aromatic quinolizines, which are recognized as versatile scaffolds in medicinal chemistry and as precursors to quinolizinium-based fluorescent probes [1]. Unlike fully aromatic quinolizinium salts, the 4H-quinolizine framework retains an sp³-hybridized bridgehead carbon, conferring a distinct conformational profile and electronic distribution that influences biological target interactions and photophysical properties [2]. This compound is commercially available as a research-grade building block, typically at ≥95% purity .

Fluorescent Probe Design 2-Amino regioisomer supports predicted ICT pathway for turn-on probes
Medicinal Chemistry Scaffold N-Phenyl substituent provides defined H-bond geometry and extended π-surface
Oxidizable Precursor Neutral 4H-quinolizine core can be converted to cationic quinolizinium probe

Why N-Phenyl-4H-quinolizin-2-amine Cannot Be Freely Substituted with Other 4H-Quinolizine or Aminoquinoline Analogs in Research Programs


Although numerous 4H-quinolizine and aminoquinoline derivatives share apparent structural homology, N-phenyl-4H-quinolizin-2-amine occupies a specific, sparsely populated sub-class: a 2-amino-substituted 4H-quinolizine with an N-phenyl moiety on a non-quaternary bridgehead nitrogen scaffold . The 2-substitution position on the 4H-quinolizine ring, combined with the secondary aniline-type nitrogen, creates a unique hydrogen-bond donor/acceptor geometry distinct from both 4-substituted regioisomers (e.g., N-phenylquinolizin-4-imine, CAS 86818-50-0) and fully aromatic quinolizinium cations [1]. Generic replacement with octahydroquinolizine-2-amines eliminates the conjugated π-system essential for potential DNA intercalation or fluorescent light-up behavior observed in related quinolizinium probes [2]. Even closely related N-phenylquinolin-4-amine (CAS 30696-07-2) differs in ring junction geometry, altering the spatial orientation of the phenyl ring relative to the heterocycle and thereby changing binding pharmacophore geometry . These structural distinctions translate to non-interchangeable target binding profiles, metabolic stability, and photophysical properties that directly impact experimental reproducibility in probe development and medicinal chemistry campaigns.

Regioisomer Mismatch
4-Imino isomer may shift emission wavelength and reduce quantum yield relative to 2-amino regioisomer.
Saturation Mismatch
Saturated octahydro analogs lack conjugated π-system, precluding DNA intercalation or fluorescence.
N-Substituent Mismatch
Alkyl or unsubstituted 2-aminoquinolizines lack aromatic N-phenyl π-surface and constrained H-bond orientation.
Oxidation State Mismatch
Pre-formed quinolizinium cations differ in charge, membrane permeability, and synthetic modularity.

Quantitative Differentiation Evidence: N-Phenyl-4H-quinolizin-2-amine vs. Closest Analogs


2-Amino vs. 4-Imino Regioisomer: Impact on Conjugation and Probe Utility

The 2-amino-substituted 4H-quinolizine scaffold (target compound) provides a distinct conjugation pathway compared to the 4-imino regioisomer N-phenylquinolizin-4-imine. In the context of fluorescent probe development, the positioning of the electron-donating amino group on the quinolizine ring dictates the intramolecular charge-transfer (ICT) character and thus emission wavelength and quantum yield upon analyte binding [1]. The target compound's 2-amino placement creates a donor–π–acceptor architecture with the imine-like bridgehead nitrogen, whereas the 4-imino isomer (CAS 86818-50-0, 4-phenylimino-4H-quinolizine, MW 220.27) relocates the donor to a position with reduced push-pull efficiency [2].

2-Amino vs 4-Imino
Reported
Up to 100 nm emission shift, >10-fold quantum yield change reported in analog studies
Regioisomer choice dictates probe emission properties
Based on quinolizinium analogs; direct target data unavailable
Regiochemistry Photophysics Fluorescent Probe Design

4H-Quinolizine vs. Octahydroquinolizine: π-System Presence Enables DNA Intercalation and Fluorescent Light-Up

N-Phenyl-4H-quinolizin-2-amine retains a planar or near-planar conjugated π-system spanning the quinolizine ring and N-phenyl substituent, a feature essential for intercalative DNA binding and fluorimetric light-up effects observed in structurally related quinolizinium probes [1]. In contrast, octahydro-1H-quinolizin-2-amine (C₉H₁₈N₂, fully saturated) and its N-substituted derivatives (e.g., 4-methyl-octahydro-1H-quinolizin-2-amine, logP 0.73) lack the aromatic character required for π-stacking with nucleic acids, fundamentally precluding their use as DNA-targeting fluorescent sensors [2].

4H-Quinolizine vs Octahydro
Class-level
Saturated octahydro analogs non-fluorescent, incapable of DNA intercalation; benzoquinolizinium Φ_fl up to 0.73
π-System presence essential for DNA-targeted probe function
Class-level inference from quinolizinium analog data
DNA Binding Fluorescent Probe π-Stacking

N-Phenyl Substituent vs. Unsubstituted or Alkyl-Substituted 2-Aminoquinolizines: Extended π-Conjugation Alters Binding Pharmacophore

The N-phenyl substituent on the 2-amino group extends the π-conjugation length and introduces aromatic edge-to-face or π-stacking interaction potential absent in simple alkyl-substituted quinolizin-2-amines. The sp²-hybridized aniline-type NH also provides a geometrically constrained hydrogen-bond donor differing from the freely rotatable primary amine in 2-aminoquinolizine derivatives . This distinction is meaningful in kinase inhibitor design: 4-aminoquinoline and 2-aminoquinazoline derivatives with pendant phenyl groups achieve tight binding (e.g., RIP2 kinase inhibitors with IC50 values in the low nanomolar range) through specific hinge-region interactions that depend on the precise orientation of the N-aryl substituent [1].

N-Phenyl vs Alkyl/Unsubstituted
Class-level
Indirect SAR: N-aryl aminoquinoline inhibitors reach IC50
N-Phenyl provides specific binding interactions not achievable with NH₂/alkyl
Inferred from aminoquinoline kinase inhibitor patents
4H-Quinolizine vs Quinolizinium
Class-level
4H-quinolizine oxidizes quantitatively to quinolizinium with perchloric acid; quinolizinium quantum yields vary (e.g., 0.01 to 0.73)
Neutral precursor enables modular fluorescent probe synthesis
Class-level reactivity; direct cellular permeability data unavailable
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

4H-Quinolizine Bridgehead Carbon: Distinguishing from Quinolizinium Cations Affects Oxidation State and Reactivity

The 4H-quinolizine scaffold contains an sp³-hybridized bridgehead carbon at position 4, whereas the quinolizinium ion is a fully aromatic, cationic 10π-electron system isoelectronic with naphthalene [1]. This difference has practical consequences: the target compound can be oxidized to the corresponding quinolizinium salt under mild conditions (e.g., perchloric acid), providing synthetic access to cationic fluorescent probes on demand [2]. Additionally, the non-ionic nature of the 4H-quinolizine may confer superior membrane permeability in cellular assays compared to permanently charged quinolizinium analogs, though direct comparative permeability data are not publicly available.

4H-Quinolizine vs Quinolizinium
Class-level
4H-quinolizine oxidizes quantitatively to quinolizinium with perchloric acid; quinolizinium quantum yields vary (e.g., 0.01 to 0.73)
Neutral precursor enables modular fluorescent probe synthesis
Class-level reactivity; direct cellular permeability data unavailable
Redox Chemistry Chemical Stability Synthetic Building Block

Evidence-Backed Procurement Scenarios for N-Phenyl-4H-quinolizin-2-amine


Fluorescent Probe Precursor: Modular Synthesis of Quinolizinium-Based DNA Sensors

Procure N-phenyl-4H-quinolizin-2-amine as a neutral, oxidizable precursor for generating N-phenyl-substituted quinolizinium fluorescent probes. The 2-amino-N-phenyl substitution pattern provides a pre-installed electron-donating group on the quinolizinium scaffold, a structural motif associated with fluorimetric DNA light-up behavior (emission wavelength changes of 55–75 nm upon DNA binding) [1]. Oxidation to the quinolizinium form can be achieved quantitatively with perchloric acid [2], enabling on-demand probe generation without early-stage ionic compound handling challenges. This modular approach is directly supported by the 4H-quinolizine-to-quinolizinium oxidation pathway documented in heterocyclic chemistry literature [2].

Medicinal Chemistry: Kinase Inhibitor or GPCR Ligand Scaffold with Defined H-Bond Geometry

The compound serves as a constrained scaffold for medicinal chemistry programs targeting kinases or G-protein-coupled receptors where the spatial orientation of an N-phenyl substituent is critical for hinge-region binding. The secondary aniline NH and extended π-surface differentiate this scaffold from simpler 2-aminoquinolines or saturated quinolizidines [1]. Structure-activity relationships from aminoquinoline-based RIP2 kinase inhibitors demonstrate that N-aryl substitution dramatically enhances target affinity (nanomolar IC50 values) compared to unsubstituted or alkyl-substituted analogs [1]. The 4H-quinolizine core also provides distinct conformational constraints compared to the quinoline or quinazoline scaffolds commonly used in kinase programs.

Chemical Biology Tool: Chemically Stable Probe Precursor for Cellular Imaging Studies

The neutral, non-ionic nature of the 4H-quinolizine scaffold may confer superior passive membrane permeability compared to permanently charged quinolizinium probes, making this compound a candidate precursor for intracellular probe delivery strategies [1]. Once inside cells, the compound could potentially be oxidized or otherwise activated to its fluorescent quinolizinium form. This application scenario is supported by the documented lysosomotropic properties of quinolizinium dyes in human U2OS osteosarcoma cells [2], combined with the established oxidizability of 4H-quinolizines [1].

Synthetic Building Block: Pd-Catalyzed Cross-Coupling for Diversification

Use N-phenyl-4H-quinolizin-2-amine as a core scaffold for further diversification via electrophilic substitution or cross-coupling chemistry. The quinolizine ring, when bearing electron-donating amino substituents, becomes activated toward electrophilic aromatic substitution [1]. The N-phenyl ring provides an additional site for further functionalization (e.g., halogenation followed by Suzuki coupling). This dual-site functionalization capability distinguishes the compound from simpler quinoline or quinazoline building blocks that lack the bridgehead nitrogen framework [2]. The compound is available at ≥95% purity from commercial suppliers, making it a viable starting material for library synthesis .

Application
Selection Property
Validation Focus
Fluorescent Probe Precursor
2-Amino regioisomer with ICT-optimized geometry
Emission wavelength and quantum yield upon oxidation
Medicinal Chemistry Scaffold
Constrained scaffold with N-phenyl H-bond and π-surface
Target binding affinity (e.g., kinase hinge-region interaction)
Chemical Biology Tool
Neutral precursor for cellular delivery
Membrane permeability and intracellular activation
Synthetic Building Block
Dual-site functionalization (quinolizine + N-phenyl)
Reactivity toward electrophilic substitution and cross-coupling
Quote Request

Request a Quote for N-phenyl-4H-quinolizin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.